N-(2,5-Dimethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is a synthetic small molecule [] belonging to the class of aminothiazoles []. It has been investigated for its potential as a co-adjuvant in vaccine formulations []. Co-adjuvants work alongside primary adjuvants to boost the immune response elicited by a vaccine [].
While the precise mechanism of action of N-(2,5-Dimethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide remains incompletely understood, research suggests that it does not directly activate common pattern recognition receptors (PRRs) like other adjuvants []. Instead, its activity appears linked to the elevation of intracellular calcium (Ca2+) levels []. This calcium increase is thought to be mediated through calcium channels located on the cell membrane []. This Ca2+ influx leads to the activation of downstream signaling pathways, including the nuclear translocation of nuclear factor of activated T-cells (NFAT) [], which plays a crucial role in immune responses.
The primary application of N-(2,5-Dimethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide explored in the research is its potential as a co-adjuvant in vaccine formulations, specifically in conjunction with the already approved adjuvant monophosphoryl lipid A (MPLA) []. Studies in mice have shown promising results with the MPLA/N-(2,5-Dimethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide combination, demonstrating enhanced antigen-specific antibody responses [] comparable to those achieved with the commercially available adjuvant system AS01B []. Importantly, this combination induced a Th1-dominant immune response [], which is particularly desirable for protection against intracellular pathogens like viruses.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4